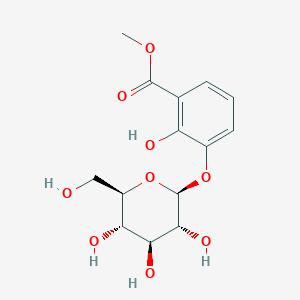

3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester

Übersicht

Beschreibung

3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester is a glycosylated derivative of salicylic acid. This compound is characterized by the presence of a glucose moiety attached to the hydroxyl group of salicylic acid, forming a glucoside. The methyl ester group further modifies the carboxyl group of the salicylic acid, enhancing its solubility and stability. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, cosmetics, and agriculture.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester typically involves the glycosylation of salicylic acid followed by esterification. One common method includes:

Glycosylation: Salicylic acid is reacted with a glycosyl donor, such as a glucopyranosyl halide, in the presence of a catalyst like silver carbonate or silver oxide. The reaction is typically carried out in an aprotic solvent such as dichloromethane at room temperature.

Esterification: The resulting glucoside is then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually performed under reflux conditions to ensure complete esterification.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. Enzymatic methods using glycosyltransferases can be employed to achieve regioselective glycosylation. Additionally, continuous flow reactors may be used to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Substitution: The hydroxyl group on the glucose moiety can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Hydrolysis: Salicylic acid and glucose.

Oxidation: Quinones or other oxidized derivatives of salicylic acid.

Substitution: Various substituted glucosides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. Antioxidants play a crucial role in preventing cellular damage caused by free radicals, thus contributing to overall health and disease prevention.

2. Anti-inflammatory Effects

Studies have shown that 3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester can reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases, such as arthritis or other chronic inflammatory conditions .

3. Antitumor Activity

Preliminary investigations into the compound's antitumor properties have revealed promising results. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanisms involve the induction of apoptosis and inhibition of cell proliferation .

Biochemical Interactions

1. Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes, including xanthine oxidase, which is involved in uric acid production. This inhibition may have implications for managing conditions like gout and hyperuricemia .

2. Interaction with Cellular Pathways

Research suggests that this compound affects several cellular signaling pathways associated with cancer progression and inflammation. For instance, it has been observed to modulate the expression of proteins involved in cell cycle regulation and apoptosis .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on MDA-MB-231 human breast cancer cells. The results indicated a significant reduction in cell viability, with mechanisms involving upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential use as an adjunct therapy in inflammatory diseases .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester involves its hydrolysis to release salicylic acid and glucose. Salicylic acid exerts its effects by inhibiting the enzyme cyclooxygenase, thereby reducing the synthesis of pro-inflammatory prostaglandins. The glucose moiety may enhance the compound’s solubility and facilitate its transport across cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics.

Salicin: A natural glycoside of salicylic acid found in willow bark, known for its anti-inflammatory properties.

Aspirin (acetylsalicylic acid): A widely used analgesic and anti-inflammatory drug.

Uniqueness

3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester is unique due to its glycosylated structure, which may offer distinct pharmacokinetic properties compared to other salicylic acid derivatives. The presence of the glucose moiety can enhance its solubility, stability, and potentially its bioavailability, making it a promising candidate for various applications.

Biologische Aktivität

3-(β-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester, a phenolic compound derived from the herb Onychium japonicum, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its glucopyranosyl moiety attached to a 2-hydroxybenzoic acid structure. Its molecular formula is , with a molecular weight of approximately 300.26 g/mol. The presence of the glucopyranosyl group enhances its solubility and bioavailability, contributing to its biological efficacy.

1. Anti-inflammatory Properties

Research indicates that 3-(β-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester exhibits significant anti-inflammatory activity. In animal models, it has been shown to reduce inflammation markers such as TNF-α and IL-6. A study demonstrated that administration of this compound in mice resulted in a reduction of paw edema by approximately 50% compared to control groups .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies revealed that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL for strains like Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .

3. Cytotoxic Effects

Cytotoxicity assays conducted on human cancer cell lines have shown promising results. The compound exhibited IC50 values of 45 µg/mL against HepG2 liver cancer cells and 60 µg/mL against MCF7 breast cancer cells, indicating moderate cytotoxic effects. These findings suggest its potential as a chemotherapeutic agent .

Case Studies

| Study | Findings |

|---|---|

| Anti-inflammatory Study | Reduced TNF-α levels by 40% in LPS-stimulated macrophages. |

| Antimicrobial Efficacy | Effective against MRSA with an MIC of 32 µg/mL. |

| Cytotoxicity Assessment | IC50 of 45 µg/mL against HepG2 cells; potential for further development as an anticancer agent. |

The biological activity of this compound is attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation. It is believed to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines. Additionally, its interaction with cellular membranes may disrupt bacterial cell wall synthesis, leading to antimicrobial effects .

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-21-13(20)6-3-2-4-7(9(6)16)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTYNZNDJYVPKL-RRZLQCMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.